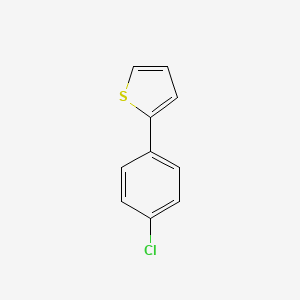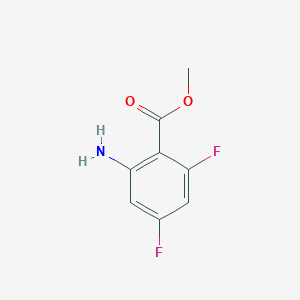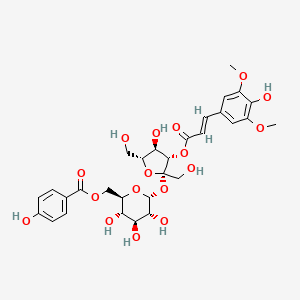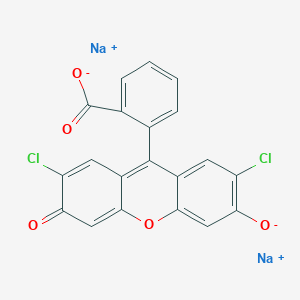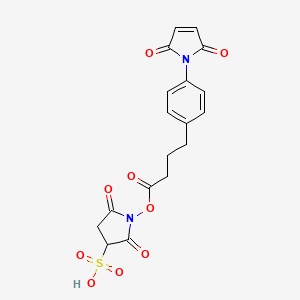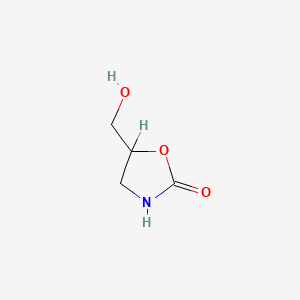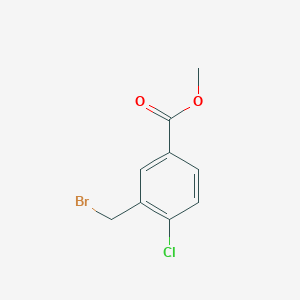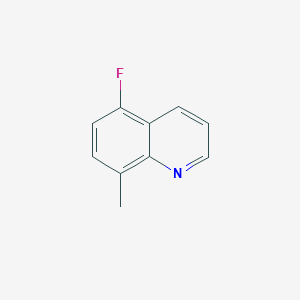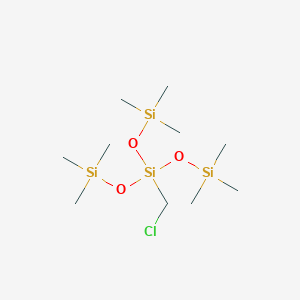
氯甲基三(三甲基硅氧基)硅烷
描述
Chloromethyltris(trimethylsiloxy)silane is an organosilicon compound with the molecular formula C10H29ClO3Si4. It is a versatile reagent used in various chemical synthesis processes, particularly in the protection of alcohols and the preparation of organometallic reagents, silyl enol ethers, and novel polymers.
科学研究应用
Chloromethyltris(trimethylsiloxy)silane is widely used in scientific research due to its unique properties and reactivity. Its applications include:
Chemistry: Used as a protecting group for alcohols and as a reagent in the synthesis of organometallic compounds.
Biology: Employed in the modification of biomolecules and the development of novel materials.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and drug delivery systems.
Industry: Applied in the production of advanced materials, including polymers and coatings.
作用机制
Target of Action
Chloromethyltris(trimethylsiloxy)silane is an organosilicon compound . The primary targets of Chloromethyltris(trimethylsiloxy)silane are alcohols, where it is generally employed in their protection .
Mode of Action
The interaction of Chloromethyltris(trimethylsiloxy)silane with its targets involves the reaction of the compound with ozone . The reaction mechanism involves hydrogen abstraction from the silane by ozone, forming silyl and hydrotrioxide radicals . These radicals recombine in the solvent cage to generate the products .
Biochemical Pathways
The compound is used to prepare organometallic reagents, silyl enol ethers, and novel polymers/materials , indicating its involvement in various biochemical synthesis pathways.
Pharmacokinetics
Given its use in the protection of alcohols and preparation of various compounds , it can be inferred that the compound has properties that allow it to interact with these substances and facilitate their transformation.
Result of Action
The result of the action of Chloromethyltris(trimethylsiloxy)silane involves the formation of products such as tris(trimethylsilyl)silanol and 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol . These products are formed as a result of the reaction of Chloromethyltris(trimethylsiloxy)silane with ozone .
Action Environment
The action, efficacy, and stability of Chloromethyltris(trimethylsiloxy)silane can be influenced by various environmental factors. For instance, the compound’s reaction with ozone occurs at a low temperature of -90°C . Additionally, the compound has a boiling point of 72°C and a density of 0.968 , which can also influence its action and stability.
生化分析
Biochemical Properties
Chloromethyltris(trimethylsiloxy)silane plays a significant role in biochemical reactions, particularly in the synthesis of other organosilicon compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a cross-linking agent, forming covalent bonds with proteins and enzymes, thereby altering their structure and function. This interaction can lead to the stabilization of enzyme-substrate complexes, enhancing the efficiency of biochemical reactions .
Cellular Effects
Chloromethyltris(trimethylsiloxy)silane has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways. Additionally, Chloromethyltris(trimethylsiloxy)silane can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of Chloromethyltris(trimethylsiloxy)silane involves its ability to form covalent bonds with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. Furthermore, Chloromethyltris(trimethylsiloxy)silane can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These interactions can lead to alterations in the transcriptional activity of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloromethyltris(trimethylsiloxy)silane can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Chloromethyltris(trimethylsiloxy)silane is relatively stable under neutral conditions but can degrade under acidic or basic conditions. Long-term exposure to Chloromethyltris(trimethylsiloxy)silane can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Chloromethyltris(trimethylsiloxy)silane vary with different dosages in animal models. At low doses, this compound can enhance cellular function by stabilizing enzyme-substrate complexes and modulating gene expression. At high doses, Chloromethyltris(trimethylsiloxy)silane can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range leads to optimal cellular function, while deviations from this range result in adverse effects .
Transport and Distribution
The transport and distribution of Chloromethyltris(trimethylsiloxy)silane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of Chloromethyltris(trimethylsiloxy)silane can influence its activity and function, as it interacts with different biomolecules in specific cellular environments .
Subcellular Localization
Chloromethyltris(trimethylsiloxy)silane exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Chloromethyltris(trimethylsiloxy)silane can localize to the nucleus, where it interacts with DNA-binding proteins and transcription factors, influencing gene expression and cellular function .
准备方法
Synthetic Routes and Reaction Conditions: Chloromethyltris(trimethylsiloxy)silane can be synthesized through the reaction of chlorotris(trimethylsilyl)silane with methanol under controlled conditions. The reaction typically involves the use of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Chloromethyltris(trimethylsiloxy)silane involves large-scale reactions with stringent control over reaction parameters to achieve high yields and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions: Chloromethyltris(trimethylsiloxy)silane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as alcohols or amines.
Major Products Formed:
Oxidation: Formation of chloromethyltris(trimethylsiloxy)silane derivatives with oxidized functional groups.
Reduction: Reduction products may include various organosilicon compounds.
Substitution: Substitution reactions can lead to the formation of silyl ethers and other derivatives.
相似化合物的比较
Chloromethyltris(trimethylsiloxy)silane is unique in its reactivity and versatility compared to other organosilicon compounds. Similar compounds include:
Chlorotris(trimethylsilyl)silane: Used for similar applications but with different reactivity profiles.
Trimethylsilyl chloride: Employed in the protection of alcohols but with less stability.
Tetramethyl orthosilicate: Used in the synthesis of siloxane polymers but with different reactivity.
属性
IUPAC Name |
chloromethyl-tris(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H29ClO3Si4/c1-15(2,3)12-18(10-11,13-16(4,5)6)14-17(7,8)9/h10H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDPIHSENOONRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCl)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H29ClO3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542924 | |
| Record name | 3-(Chloromethyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41919-30-6 | |
| Record name | 3-(Chloromethyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


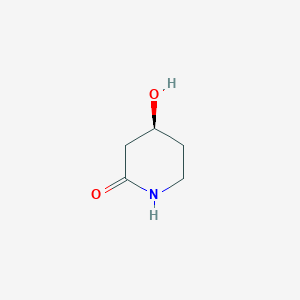
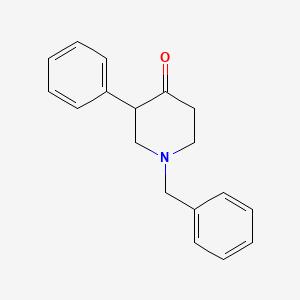
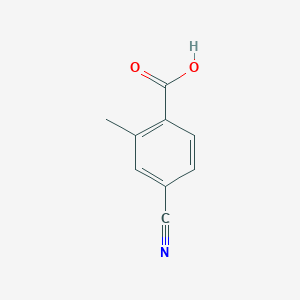
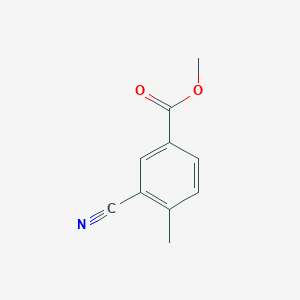
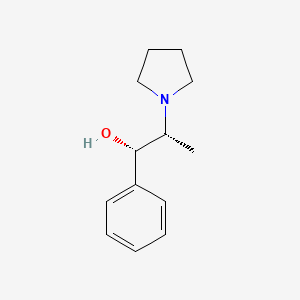
![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)
